Diethenyl(propan-2-yl)phosphane oxide

Description

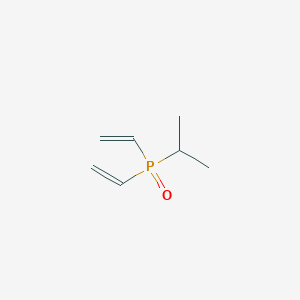

Diethenyl(propan-2-yl)phosphane oxide is an organophosphorus compound characterized by a central phosphorus atom bonded to two ethenyl (CH₂=CH–) groups and one propan-2-yl (isopropyl, (CH₃)₂CH–) group, with an oxygen atom completing the tetrahedral geometry. These compounds are of interest in catalysis, asymmetric synthesis, and materials science due to their tunable steric and electronic properties .

Properties

Molecular Formula |

C7H13OP |

|---|---|

Molecular Weight |

144.15 g/mol |

IUPAC Name |

2-bis(ethenyl)phosphorylpropane |

InChI |

InChI=1S/C7H13OP/c1-5-9(8,6-2)7(3)4/h5-7H,1-2H2,3-4H3 |

InChI Key |

QYAKZJVRKABPNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)P(=O)(C=C)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

Phosphane oxides exhibit reactivity influenced by substituents on the phosphorus center. Key comparisons include:

Di(naphthalen-1-yl)phosphane Oxide

- Structure : Two naphthalen-1-yl groups and one oxygen atom.

- Reactivity : Demonstrated 96% enantiomeric excess (ee) in asymmetric catalytic reactions with bicyclic guanidine catalysts, indicating minimal steric hindrance despite bulky substituents .

Bis(2-trifluoromethylphenyl)phosphane Oxide

- Structure : Two 2-CF₃-C₆H₄ groups and one oxygen atom.

- Reactivity : Achieved 96% ee under similar catalytic conditions, highlighting the compatibility of electron-withdrawing groups with high enantioselectivity .

Diethyl Ethylphosphonite

Data Table: Key Comparative Parameters

Mechanistic Insights and Contradictions

- Steric vs. However, in other systems, steric effects dominate, as seen in the preference for less bulky alkyl phosphane oxides (e.g., dimethyl vs. diethyl) in certain coupling reactions .

- Oxidation State : Phosphonites (P(III)) like diethyl ethylphosphonite are more reactive toward oxidation than phosphane oxides (P(V)), limiting their direct applicability in oxidative environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.